molecular formula C7H12S2 B2667408 8-Thiabicyclo[3.2.1]octane-3-thiol CAS No. 1999217-04-7

8-Thiabicyclo[3.2.1]octane-3-thiol

Cat. No.: B2667408
CAS No.: 1999217-04-7
M. Wt: 160.29
InChI Key: DZMMQRNGOCARPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Thiabicyclo[3.2.1]octane-3-thiol: is a sulfur-containing bicyclic compound with the molecular formula C7H12S2. It is characterized by a unique bicyclic structure that includes a thiol group, making it an interesting subject for various chemical and biological studies .

Scientific Research Applications

8-Thiabicyclo[3.2.1]octane-3-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Thiabicyclo[3.2.1]octane-3-thiol is related to its inhibitory effects on the dopamine transporter (DAT) on presynaptic neurons . This property has been associated with the reinforcing and stimulant properties of cocaine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Thiabicyclo[3.2.1]octane-3-thiol typically involves the construction of the bicyclic framework followed by the introduction of the thiol group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diene with sulfur sources under high-pressure conditions can yield the desired bicyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

8-Thiabicyclo[3.2.1]octane-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Thiabicyclo[3.2.1]octane-3-thiol is unique due to its sulfur content, which imparts distinct chemical properties such as the ability to form disulfide bonds. This makes it particularly valuable in studies related to sulfur chemistry and its biological implications .

Properties

IUPAC Name

8-thiabicyclo[3.2.1]octane-3-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12S2/c8-5-3-6-1-2-7(4-5)9-6/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMMQRNGOCARPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1S2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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